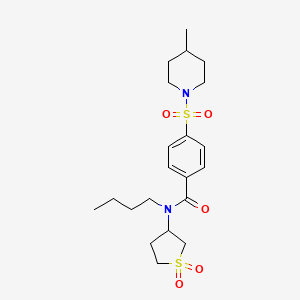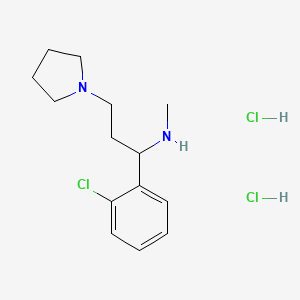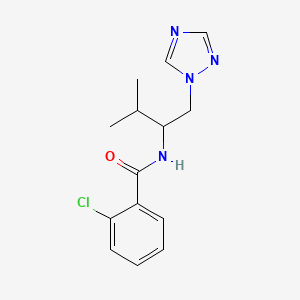
2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a triazole group, and a chloro group. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized and their structures were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide, triazole, and chloro groups. For example, the triazole group is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, compounds containing a triazole group are known to be thermally stable .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
One area of research involves the exploration of substituted benzamides as potential neuropharmacological agents. For instance, a study by Norman et al. (1996) on structure-activity relationships of a series of substituted benzamides revealed the potential of these compounds as atypical antipsychotic agents, highlighting their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman, Rigdon, Hall, & Navas, 1996).
Environmental Science
In environmental science, the photodecomposition of certain benzamide derivatives, such as propyzamide, was studied using titanium dioxide-loaded adsorbent supports as photocatalysts. This research by Torimoto et al. (1996) demonstrates the potential of benzamide derivatives in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates, suggesting applications in water purification and environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Material Science
Another research application is found in material science, where derivatives of benzamide are used in the synthesis of novel materials. Shetty et al. (2010) studied the formation and characterization of gallium(III) complexes with monoamide derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, demonstrating the utility of these complexes in the development of new materials with potential applications in medical imaging and radiopharmaceuticals (Shetty, Choi, Jeong, Hoigebazar, Lee, Lee, Chung, & Lee, 2010).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. For example, the synthesis and development of new antifungal agents are necessary, and 1,2,4-triazole is one of the most essential pharmacophore systems between five-membered heterocycles .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to interact with their targets and induce changes that lead to their biological effects . For instance, some compounds inhibit the function of their target proteins, leading to a decrease in the biological processes these proteins are involved in .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit viral replication, suggesting they may affect the pathways involved in viral life cycles .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, some compounds have been found to induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10(2)13(7-19-9-16-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-6,8-10,13H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJTVWGJJMTYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

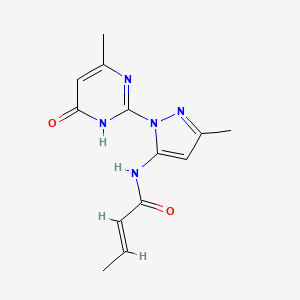
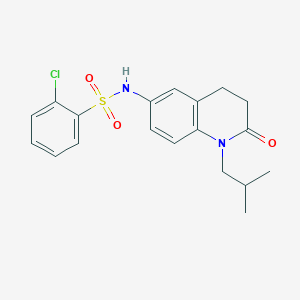

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
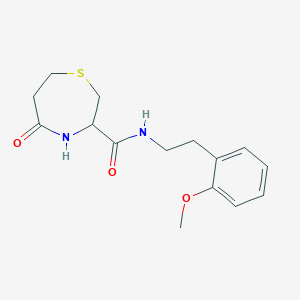

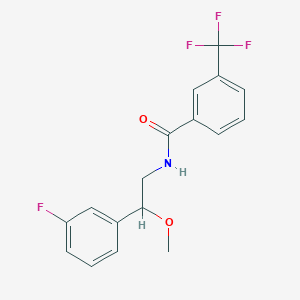
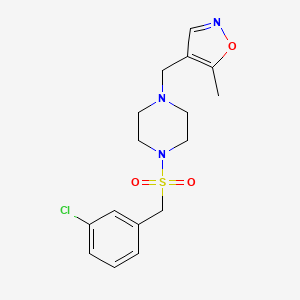
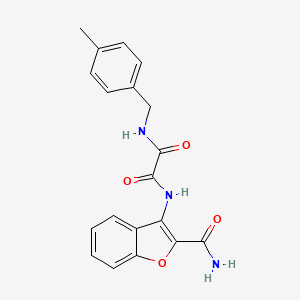
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)
